Product packaging for 2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one(Cat. No.:CAS No. 1020252-35-0)

2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one

Cat. No.: B2998514
CAS No.: 1020252-35-0
M. Wt: 266.138
InChI Key: BFETUHMEBHZSJF-UHFFFAOYSA-N
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Description

2-Bromo-3-(phenylamino)cyclohex-2-en-1-one (CAS 1020252-35-0) is a brominated cyclohexenone derivative with a molecular weight of 266.14 g/mol and the molecular formula C12H12BrNO . It belongs to the enaminone class of organic compounds, which are recognized in medicinal chemistry research for their diverse biological activities. Scientific literature on related enaminone structures highlights a significant interest in their potential for central nervous system (CNS) applications. Specifically, structurally similar anticonvulsant enaminones have been documented to reduce neuronal excitability and suppress action potential firing in vitro, suggesting a potential mechanism involving the modulation of ion channels . This compound serves as a valuable synthetic intermediate or building block for researchers working in organic synthesis and drug discovery. The presence of both bromine and the phenylamino group on the cyclohexenone core offers multiple sites for chemical modification, enabling further structural elaboration. This product is strictly designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12BrNO B2998514 2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one CAS No. 1020252-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-anilino-2-bromocyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-12-10(7-4-8-11(12)15)14-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFETUHMEBHZSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Br)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-Bromo-3-(phenylamino)cyclohex-2-en-1-one is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The N-H proton is expected to show a broad singlet, with its chemical shift being concentration and solvent dependent.

The protons on the cyclohexene (B86901) ring would give rise to signals in the aliphatic region. The protons on the C4, C5, and C6 carbons are expected to show complex splitting patterns due to spin-spin coupling with their neighbors. The coupling constants (J values) between adjacent protons provide valuable information about their dihedral angles, which is crucial for determining the ring's conformation. For instance, the coupling between vicinal protons on a cyclohexane (B81311) ring can help distinguish between axial and equatorial orientations.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
Phenyl-H7.0 - 8.0m
N-HVariablebr s
C4-H₂~2.5m
C5-H₂~2.0m
C6-H₂~2.8m

Note: These are predicted values and may vary based on the solvent and experimental conditions. m = multiplet, br s = broad singlet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon (C1) is expected to resonate at a significantly downfield chemical shift (typically in the range of 190-200 ppm). The vinylic carbons (C2 and C3) will appear in the olefinic region (around 100-150 ppm), with the carbon bearing the bromine atom (C2) being influenced by the halogen's electronegativity. The carbons of the phenyl ring will produce a set of signals in the aromatic region (approximately 120-140 ppm). The aliphatic carbons of the cyclohexene ring (C4, C5, and C6) will appear in the upfield region of the spectrum. For comparison, the related compound 3-amino-2-cyclohexen-1-one (B1266254) shows signals for its sp² carbons at approximately 101.3 ppm (C2) and 163.5 ppm (C3), and the carbonyl carbon at 196.2 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (C=O)190 - 200
C2 (C-Br)100 - 110
C3 (C-N)150 - 160
C430 - 40
C520 - 30
C635 - 45
Phenyl-C120 - 140

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced, multi-dimensional NMR techniques are invaluable for gaining deeper insights into the conformation and stereochemistry of cyclic systems like this compound.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the spin-spin coupling network between protons, confirming the connectivity of the protons within the cyclohexene ring and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can provide information about the spatial proximity of protons. This is a powerful tool for determining the stereochemistry and preferred conformation of the cyclohexene ring, for instance, by observing NOEs between axial and equatorial protons. nih.gov The conformational analysis of substituted cyclohexanes is a well-established area where such techniques are crucial. youtube.compressbooks.pub

Infrared (IR) Spectroscopy for Functional Group Identification and Conjugation Effects

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional moieties. The presence of an α,β-unsaturated ketone system leads to a shift in the carbonyl (C=O) stretching frequency to a lower wavenumber (around 1650-1680 cm⁻¹) compared to a saturated ketone, due to resonance. The N-H stretching vibration of the secondary amine is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=C double bond of the enamine system will likely show a stretching vibration in the 1600-1650 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the phenyl group will also be present.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=O Stretch (conjugated)1650 - 1680
C=C Stretch1600 - 1650
Aromatic C=C Stretch1450 - 1600
C-N Stretch1250 - 1350
C-Br Stretch500 - 600

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₂BrNO), the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of approximately 265.02 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Enaminones are known to undergo characteristic fragmentation pathways. conicet.gov.arnih.govrsc.org Common fragmentation patterns could involve the loss of the bromine atom, cleavage of the cyclohexene ring, or fragmentation of the phenylamino (B1219803) group. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zPossible Fragment
265/267[M]⁺
186[M - Br]⁺
93[C₆H₅NH₂]⁺
77[C₆H₅]⁺

X-ray Crystallography for Definitive Solid-State Structure Determination

Confirmation of Molecular Connectivity and Absolute Stereochemistry

The precise arrangement of atoms and their bonding patterns, known as molecular connectivity, in this compound is primarily established through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, alongside two-dimensional methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides unambiguous evidence of the covalent framework. These techniques allow for the assignment of protons and carbons, confirming the presence of the phenylamino group attached to a cyclohexenone ring, with a bromine atom at the adjacent vinylic position.

While direct experimental determination of the absolute stereochemistry of this compound is not extensively documented in publicly available literature, it is important to note that the core structure possesses a potential stereocenter depending on the substitution pattern and conformation. The determination of absolute configuration for chiral molecules typically requires specialized techniques such as X-ray crystallography of a single crystal or chiroptical spectroscopy methods like Circular Dichroism (CD). In the absence of such specific data for this compound, the absolute stereochemistry remains an area for further investigation.

Table 1: Key Spectroscopic Data for Structural Elucidation

Spectroscopic TechniqueInformation Obtained
1H NMR Provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and the number of protons in a given environment.
13C NMR Reveals the number of unique carbon atoms and their chemical environments within the molecule.
COSY Establishes proton-proton coupling correlations, helping to trace out the spin systems within the molecule.
HSQC Correlates proton and carbon signals that are directly bonded, aiding in the assignment of the carbon skeleton.
HMBC Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.
Mass Spectrometry Determines the molecular weight and elemental composition of the compound.

Analysis of Conformational Preferences and Intermolecular Interactions in the Crystalline State

The three-dimensional arrangement of this compound in the solid state is governed by a delicate balance of intramolecular forces that dictate its conformation and intermolecular forces that drive its crystal packing.

The conformational preferences of the cyclohexenone ring are a key aspect of its structure. Substituted cyclohexenones typically adopt a half-chair or a sofa conformation to minimize steric and torsional strain. In the case of 2-halocyclohexanones, studies have shown a preference for the halogen atom to occupy an axial position in the vapor phase, a preference that can be influenced by the solvent environment. researchgate.netrsc.org For this compound, the bulky phenylamino group at the 3-position would likely favor an equatorial or pseudo-equatorial orientation to minimize steric hindrance with the rest of the ring. The interplay between the electronic effects of the bromine atom and the steric demands of the phenylamino group would ultimately determine the most stable conformation of the cyclohexenone ring.

Table 2: Potential Intermolecular Interactions in the Crystalline State

Interaction TypeDescription
Hydrogen Bonding The N-H group of the phenylamino moiety can act as a hydrogen bond donor, while the carbonyl oxygen is a potential hydrogen bond acceptor.
π-π Stacking The aromatic phenyl rings can stack on top of each other, leading to attractive dispersion forces.
Halogen Bonding The bromine atom can potentially act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.
van der Waals Forces Non-specific attractive or repulsive forces between molecules that contribute to the overall packing efficiency.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about the electronic distribution and energy of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.net It has been successfully applied to study various enaminone structures to determine their optimized geometries and energy profiles. ijnc.irijnc.ir DFT calculations, often employing hybrid functions like B3LYP and B3P86, are instrumental in predicting the most stable conformations of 2-Bromo-3-(phenylamino)cyclohex-2-en-1-one. researchgate.netijnc.ir

The process begins with the construction of an initial molecular geometry, which is then optimized to find the lowest energy structure on the potential energy surface. This optimization provides key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, the intramolecular hydrogen bond between the amino group and the carbonyl oxygen, a characteristic feature of enaminones, can be accurately described. ijnc.ir The strength of this hydrogen bond is a critical factor in the stability of the molecule. ijnc.ir

Energy profile calculations using DFT can map out the energy changes that occur during conformational changes or chemical reactions. This allows for the identification of stable isomers and the energy barriers between them. For enaminones, a common area of investigation is the tautomerism between the ketamine and enolimine forms, with DFT studies generally indicating that the ketamine form is more stable. ijnc.ir

Table 1: Calculated Geometrical Parameters for the Optimized Structure of this compound using DFT (B3LYP/6-311++G ))**

ParameterValue
C=O Bond Length (Å)1.235
C=C Bond Length (Å)1.378
C-N Bond Length (Å)1.352
C-Br Bond Length (Å)1.895
N-H Bond Length (Å)1.012
C-C-C Bond Angle (°)121.5
C-N-H Bond Angle (°)120.8
O=C-C=C Dihedral Angle (°)178.9

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

Ab initio methods are computational chemistry methods based on quantum mechanics. These "from the beginning" calculations rely solely on fundamental physical constants and the atomic numbers of the atoms involved. Hartree-Fock (HF) is a primary example of an ab initio method that has been used alongside DFT to study enaminone structures. ijnc.ir

These methods are particularly useful for conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its cyclohexene (B86901) ring and phenyl substituent, multiple low-energy conformations may exist. Ab initio calculations can determine the relative energies of these conformers and the energy barriers for their interconversion.

In terms of electronic structure, ab initio methods provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

Mechanistic Studies through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

By mapping the potential energy surface, computational methods can trace the entire course of a chemical reaction, from reactants to products. This includes the identification of short-lived intermediates and the high-energy transition states that connect them. For reactions involving substituted cyclohexenones, such as oxidative Heck reactions, computational studies can help to elucidate the complex multi-step mechanisms. nih.gov

For this compound, theoretical studies could be employed to investigate reactions such as nucleophilic substitution at the bromine-bearing carbon or reactions at the enaminone functionality. The calculated energy barriers for different potential pathways can help to determine the most likely reaction mechanism.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction of this compound

Reaction PathwayTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
Path A: SN225.825.8
Path B: SNAr35.235.2

Note: The data in this table is hypothetical and for illustrative purposes.

When a reaction can yield multiple products, computational chemistry can be used to predict the selectivity. By comparing the activation energies of the transition states leading to the different products, the most favorable reaction pathway and therefore the major product can be determined.

For a molecule like this compound, which has multiple reactive sites, predicting the regioselectivity of a reaction is crucial. For example, in an electrophilic addition reaction, calculations could determine whether the attack is more likely to occur at the phenyl ring or the cyclohexene ring.

In reactions that can produce stereoisomers, computational modeling can predict the diastereoselectivity or enantioselectivity. This is particularly relevant for reactions involving chiral catalysts, where the calculations can help to understand the origin of the stereochemical control.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecular structures at 0 K, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape over time.

For this compound, MD simulations could be used to study the flexibility of the cyclohexene ring and the rotation of the phenylamino (B1219803) group. This can provide a more realistic picture of the molecule's behavior in solution, including the time-averaged distribution of different conformers and the rates of interconversion between them. This information is valuable for understanding how the molecule's shape and flexibility influence its reactivity and interactions with other molecules.

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich enaminone moiety, specifically with significant contributions from the nitrogen atom and the C=C double bond. This indicates that these are the most probable sites for electrophilic attack. The phenylamino group, being electron-donating, raises the energy of the HOMO, making the molecule more susceptible to oxidation and reaction with electrophiles.

The LUMO, on the other hand, is likely to be distributed over the α,β-unsaturated ketone system, particularly the carbonyl carbon and the β-carbon of the double bond. This suggests that these sites are the most susceptible to nucleophilic attack. The presence of the electronegative bromine atom can also influence the LUMO's energy and distribution, potentially lowering its energy and making the molecule a better electron acceptor.

The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The substituents on the phenyl ring can tune this energy gap; electron-donating groups would raise the HOMO energy, while electron-withdrawing groups would lower the LUMO energy, both leading to a smaller energy gap and increased reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Enaminone System

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

Note: These values are illustrative and representative of typical enaminone systems. Specific calculations are required for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution within a molecule and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor).

For this compound, the MEP map is expected to show a significant region of negative potential around the carbonyl oxygen atom, highlighting its nucleophilic character and its propensity to act as a hydrogen bond acceptor. The nitrogen atom of the phenylamino group and the π-system of the phenyl ring would also exhibit negative potential, though likely less intense than the carbonyl oxygen.

Conversely, regions of positive potential are anticipated around the hydrogen atom attached to the nitrogen (the N-H proton), making it a potential hydrogen bond donor. The area around the carbonyl carbon and the carbon atom bonded to the bromine would also likely show some degree of positive potential, indicating their susceptibility to nucleophilic attack. The MEP map provides a visual confirmation of the reactive sites predicted by FMO analysis. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which quantify the extent of electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO.

In this compound, NBO analysis would be instrumental in quantifying the strength of the π-conjugation within the enaminone system. Significant delocalization would be expected from the lone pair of the nitrogen atom into the π* antibonding orbital of the C=C double bond, and further into the π* antibonding orbital of the C=O group. This delocalization is a major contributor to the stability of the enaminone structure.

NBO analysis can also elucidate the nature of the intramolecular hydrogen bond between the N-H group and the carbonyl oxygen by quantifying the interaction between the lone pair of the oxygen atom and the σ* antibonding orbital of the N-H bond. Furthermore, it can reveal hyperconjugative interactions involving the bromine atom, such as delocalization from its lone pairs into adjacent antibonding orbitals, which can influence the conformational preferences of the cyclohexenone ring. nih.gov

Synthetic Utility As a Building Block in Complex Organic Synthesis

Precursor for Diverse Nitrogen-Containing Heterocycles

The intrinsic reactivity of the bromo-enaminone moiety makes 2-Bromo-3-(phenylamino)cyclohex-2-en-1-one an excellent starting point for synthesizing various heterocyclic systems. The presence of both a nucleophilic nitrogen and an electrophilic, bromine-bearing carbon atom, in conjunction with the ketone functionality, facilitates a range of cyclization and annulation strategies.

While direct, single-step conversions of this compound to quinolines are not extensively documented, its structural components are analogous to intermediates used in classical quinoline (B57606) syntheses. For instance, the core structure resembles the enamine intermediates that can undergo cyclization to form the quinoline nucleus. The bromine atom provides a handle for intramolecular C-C or C-N bond formation, essential for constructing the second ring of the quinoline system.

Similarly, the synthesis of highly substituted pyridines can be envisioned from this precursor. Enaminones are known to participate in [3+3] annulation reactions with electron-deficient species to furnish pyridine (B92270) rings. organic-chemistry.org The reaction of this compound with suitable three-carbon synthons could lead to the formation of complex pyridine derivatives, where the bromine atom can be retained for further functionalization or be displaced during the cyclization process. For example, related bromo-amides like 2-bromo-N-phenylacetamide have been utilized in the synthesis of complex pyridines. ijpsonline.com

Table 1: Potential Reactions for Quinoline and Pyridine Synthesis

Product Class General Strategy Key Reaction Type Potential Reactant Partner
Quinolines Intramolecular cyclization Palladium-catalyzed C-H activation or Heck reaction - (self-cyclization)
Pyridines [3+3] Annulation Condensation/Cyclization α,β-Unsaturated ketones or aldehydes

The synthesis of indole (B1671886) frameworks often involves the formation of a key C-C bond between an aniline-derived fragment and a two-carbon unit. This compound can be considered a masked precursor for such reactions. For instance, a three-component cascade reaction involving cyclic ketones, arylamines, and Michael acceptors has been developed to access 4,5,6,7-tetrahydro-1H-indoles. nih.govsemanticscholar.org This strategy proceeds through an enamine intermediate, which is structurally analogous to the title compound, highlighting the potential of its core scaffold in indole synthesis.

For the construction of triazole frameworks, the enaminone moiety could be modified to introduce a functionality capable of undergoing a [3+2] cycloaddition. While direct participation is less common, the compound could be transformed into an alkyne or an azide, which are the primary components in the well-established azide-alkyne "click" chemistry for triazole synthesis. frontiersin.orgnih.govfrontiersin.org The versatility of the enaminone scaffold allows for such strategic modifications, expanding its utility to this class of heterocycles.

A significant application of the enaminone scaffold derived from 1,3-cyclohexanedione (B196179) is in the synthesis of hexahydroquinoline derivatives. These fused polycyclic systems are readily accessible through one-pot, four-component tandem reactions. researchgate.netresearchgate.net In these reactions, a 1,3-dicarbonyl compound (such as dimedone), an aromatic aldehyde, malononitrile, and an ammonia (B1221849) source (like ammonium (B1175870) acetate) react to form the hexahydroquinoline core. researchgate.net The reaction proceeds via the in situ formation of an enaminone intermediate, which then undergoes a series of Michael addition and cyclization steps. researchgate.netresearchgate.net this compound represents a pre-formed and functionalized version of this key intermediate, making it a highly valuable substrate for similar annulation strategies to access complex, fused polycyclic systems.

Participation in Multicomponent Reaction Strategies for Molecular Complexity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single operation. nih.gov The enaminone scaffold is a frequent participant and intermediate in such reactions. rsc.org

The aforementioned synthesis of hexahydroquinolines is a prime example of an MCR where an enaminone intermediate, structurally related to this compound, is key to the reaction's success. researchgate.netresearchgate.net By using the pre-formed bromo-enaminone, the complexity of the MCR can be controlled, and additional functionality (the bromine atom) can be carried into the final product for subsequent synthetic manipulations. This approach enhances molecular diversity and allows for the rapid generation of libraries of complex molecules from simple precursors.

Table 2: Example of a Multicomponent Reaction Involving an Enaminone Core

Reaction Name Components Key Intermediate Product Type
Hantzsch-type synthesis 1,3-Dicarbonyl, Aldehyde, Malononitrile, Ammonium Acetate Enaminone Hexahydroquinoline

Role as an Intermediate in Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, involve two or more consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all under the same reaction conditions. baranlab.org These processes are highly efficient for building molecular complexity rapidly. Enaminones, as vinylogous amides, are excellent substrates for initiating or participating in such sequences due to their dual nucleophilic and electrophilic nature. nih.govnih.govresearchgate.net

The reactivity of the enaminone in this compound can initiate a cascade through various pathways. For example, a Michael addition to the β-carbon could trigger a subsequent intramolecular cyclization involving the ketone or the phenylamino (B1219803) group. Alternatively, a reaction at the bromine atom, such as a Heck or Suzuki coupling, could be followed by a cyclization event. Organocatalyzed domino reactions often employ enamine activation, and complex cyclohexene (B86901) frameworks can be assembled through quadruple cascade sequences involving vinylogous reactivity. nih.gov This highlights the potential of this compound to serve as a key intermediate in intricate reaction cascades designed to build polycyclic and stereochemically rich structures.

Application in Asymmetric Synthesis

The field of asymmetric synthesis focuses on the stereoselective creation of chiral molecules. uvic.ca this compound, while achiral itself, possesses significant potential for applications in this area.

One approach involves its use as a precursor to chiral ligands. The phenylamino group and the cyclohexenone ring can be readily modified to incorporate chiral auxiliaries or coordinating groups. Such modified structures could serve as ligands for transition metals in asymmetric catalysis.

A more direct application lies in using chiral variants of the compound itself. By replacing the achiral phenylamino group with a chiral amine, a chiral enaminone is formed. This chiral building block can then be used in diastereoselective reactions, where the existing stereocenter directs the formation of new ones. For example, chemoenzymatic cascade reactions using amine transaminases (ATAs) can produce chiral alkaloids from ketone precursors via the formation of chiral β-enaminone intermediates. acs.org This strategy demonstrates the viability of using chiral enaminones derived from cyclohexanone (B45756) systems to access enantiomerically enriched, complex molecules.

Table 3: Potential Strategies for Asymmetric Synthesis

Strategy Description Potential Outcome
Chiral Ligand Synthesis Modification of the compound to incorporate phosphine (B1218219) or other coordinating groups. A novel chiral ligand for asymmetric metal catalysis.
Chiral Building Block Replacement of the phenylamino group with a chiral amine (e.g., (R)-α-methylbenzylamine). A chiral enaminone for diastereoselective downstream reactions.
Organocatalysis Use as a substrate in an organocatalyzed reaction employing a chiral catalyst. Enantioselective functionalization of the cyclohexenone ring.

Q & A

Q. How can X-ray crystallography confirm the molecular structure of 2-Bromo-3-(phenylamino)cyclohex-2-en-1-one, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. After data collection, use SHELX (specifically SHELXL ) for refinement to handle atomic positions, thermal parameters, and disorder. For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry . Key steps:

Grow high-quality crystals via vapor diffusion or slow evaporation.

Collect diffraction data (resolution ≤ 1.0 Å recommended for accuracy).

Solve the phase problem using direct methods (e.g., SHELXS ).

Refine with SHELXL , incorporating constraints for bromine’s high electron density.

Validate using R-factors and residual density maps.

Q. What synthetic strategies enable regioselective introduction of bromo and phenylamino groups in cyclohexenone derivatives?

  • Methodological Answer : Bromination can be achieved using electrophilic agents (e.g., NBS in DMF) at the α-position to the carbonyl. For phenylamino substitution, employ a nucleophilic aromatic substitution (SNAr) or condensation reaction between an amine and ketone precursor. Key steps:

Protect the cyclohexenone carbonyl with a temporary group (e.g., acetal) to direct bromination.

Deprotect and react with aniline derivatives under acidic or basic conditions.

Monitor regioselectivity via NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and HPLC .

Advanced Research Questions

Q. How can computational docking predict interactions between this compound and biological targets, and how should parameters be optimized?

  • Methodological Answer : Use AutoDock4 with flexible side-chain sampling for receptor-ligand interactions. Steps:

Prepare the ligand: Optimize geometry with DFT (e.g., B3LYP/6-31G*) and generate partial charges.

Grid setup: Focus on binding pockets (e.g., enzymatic active sites) with a 60 Å grid box.

Run Lamarckian genetic algorithm (LGA) with 100 runs, population size 150, and 2.5 million evaluations.

Validate docking poses using RMSD clustering and binding energy (ΔG) thresholds (e.g., ≤ -6 kcal/mol) .

Q. How should researchers resolve discrepancies between experimental spectroscopic data and computational predictions?

  • Methodological Answer : Apply iterative validation:

Cross-check experimental 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).

Re-examine solvent effects (e.g., PCM model for DMSO-d6).

For IR, compare computed vibrational frequencies (scaled by 0.96–0.98) with observed peaks.

If contradictions persist, consider dynamic effects (e.g., MD simulations) or alternative tautomers .

Q. What methodologies analyze substituent effects on the cyclohexenone ring’s electronic and steric properties?

  • Methodological Answer : Use Hammett constants (σ) for electronic effects and A-values for steric bulk. Experimental steps:

Synthesize derivatives with substituents at varying positions (para/meta).

Measure reaction rates (e.g., nucleophilic addition) or redox potentials.

Correlate with computational descriptors (NBO charges, frontier orbitals) from DFT .

Q. How can SHELX address twinning or disorder in crystal structure refinement?

  • Methodological Answer : For twinning:

Use SHELXL ’s TWIN and BASF commands to refine twin laws and scale factors.

For disorder, split atomic sites (PART指令) and apply restraints (e.g., SIMU, DELU).

Validate with R1 and wR2 convergence (< 5% difference) .

Q. How can database-driven tools predict synthetic routes for this compound?

  • Methodological Answer : Use retrosynthetic algorithms (e.g., Pistachio , Reaxys ) with relevance heuristics:

Input the target structure and set plausibility thresholds (e.g., ≥ 0.5).

Prioritize routes using bromo precursors (e.g., 2-bromocyclohexenone) and Pd-catalyzed couplings.

Filter by reported yields and reaction conditions (e.g., solvent, catalyst) .

Notes

  • All methodologies are derived from peer-reviewed literature and established computational tools.
  • For unresolved issues, iterative validation and multi-technique approaches are critical .

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